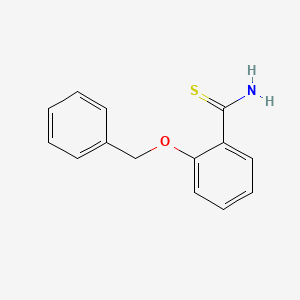

2-(Benzyloxy)benzothioamide

説明

Significance of Thioamide Functionality in Organic Synthesis

The thioamide group, a sulfur analog of the amide group, is a versatile functional group in organic synthesis. researchgate.netmdpi.com Its distinct chemical properties, which differ significantly from its oxygen counterpart, make it a valuable synthon for the creation of a wide array of organic molecules. encyclopedia.pub The replacement of the amide's carbonyl oxygen with a sulfur atom alters the group's electronic and steric characteristics, leading to enhanced reactivity and unique interaction capabilities. chemrxiv.org

Thioamides are notably more polar than their corresponding amides, a property that influences their reactivity and makes them key intermediates in the synthesis of various sulfur-containing heterocycles. encyclopedia.pub They serve as crucial building blocks for the construction of thiazoles, thiadiazoles, and other heterocyclic systems that are prevalent in many biologically active compounds. researchgate.net The altered nucleophilicity and hydrogen bonding properties of thioamides also play a significant role in their chemical reactivity and non-covalent interactions. chemrxiv.orgchemrxiv.org

Role of the Benzothioamide Scaffold in Contemporary Chemical Research and Drug Design

The benzothioamide scaffold, which integrates a thioamide group with a benzene (B151609) ring, is a privileged structure in medicinal chemistry and drug design. nih.govnih.gov This structural motif is found in a variety of compounds that exhibit a broad spectrum of biological activities. The presence of the benzene ring provides a framework that can be readily functionalized, allowing for the systematic modification of the molecule's properties to enhance its therapeutic potential.

The benzothioamide core is a key component in the design of novel therapeutic agents. For instance, derivatives of the benzothiazole (B30560) scaffold, which can be synthesized from benzothioamide precursors, have shown promise as anticancer agents due to their ability to bind to various oncogenic targets. nih.gov Similarly, the benzimidazole (B57391) scaffold, another key structure in medicinal chemistry, can be accessed through synthetic routes involving benzothioamide intermediates. nih.govresearchgate.net The versatility of the benzothioamide scaffold makes it an attractive starting point for the development of new drugs targeting a range of diseases.

Structure

3D Structure

特性

IUPAC Name |

2-phenylmethoxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRSOXAABZXCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Profile of 2 Benzyloxy Benzothioamide

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the thionation of the corresponding amide, 2-(benzyloxy)benzamide, using a thionating agent such as Lawesson's reagent. nih.gov Alternatively, it can be prepared from 2-(benzyloxy)benzonitrile. The starting material, 2-(benzyloxy)benzaldehyde, is a readily available commercial compound. nih.gov

The characterization of this compound is typically performed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the compound's structure and Mass Spectrometry (MS) to confirm its molecular weight.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(benzyloxy)benzenecarbothioamide |

| CAS Number | 1016789-74-4 |

| Molecular Formula | C₁₄H₁₃NOS |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N |

This data is compiled from publicly available chemical databases. fluorochem.co.uk

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The thioamide moiety is a key site for chemical reactions, serving as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with α-haloketones or similar reagents to form thiazole (B1198619) derivatives. evitachem.com The benzyloxy group, on the other hand, can be cleaved under specific conditions to yield the corresponding phenol (B47542), providing another avenue for structural modification.

Reactivity and Transformations of 2 Benzyloxy Benzothioamide and Its Derivatives

Oxidative Transformations of Benzothioamide Systems

One notable transformation involves the reaction of N-(benzyloxy)benzothioamide with an oxidizing agent like tert-butyl hypochlorite. In this reaction, the thiocarbonyl group is oxidized, ultimately leading to the formation of an N-(benzyloxy)-N-(pivaloyloxy)benzamide. uchicago.edu This indicates a profound change in the functional group from a thioamide to an N-acyloxy-amide derivative.

Furthermore, thioamides can undergo oxidative coupling reactions. For instance, the copper(II)-mediated homocoupling of thioamides is a known method for the synthesis of 1,2,4-thiadiazoles. researchgate.net This type of transformation involves the formation of a sulfur-sulfur bond between two thioamide molecules, followed by cyclization and elimination to yield the stable five-membered heterocycle. While not specifically documented for 2-(benzyloxy)benzothioamide itself, this represents a potential oxidative pathway for benzothioamide systems in general.

Table 1: Examples of Oxidative Transformations on Thioamide Systems

| Substrate | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| N-(Benzyloxy)benzothioamide | tert-Butylhypochlorite, Sodium Pivalate | N-Acyloxy-amide | uchicago.edu |

| General Thioamides | Copper(II) | 1,2,4-Thiadiazole | researchgate.net |

Cycloaddition and Heterocycle Annulation Reactions Involving Thioamide Moieties

The thioamide moiety can participate in cycloaddition reactions, acting as a component in the formation of various heterocyclic rings. These reactions are powerful tools for building molecular complexity in a single step. researchgate.netacademie-sciences.fr The electron-deficient nature of the thiocarbonyl C=S double bond in certain contexts allows it to react with electron-rich dienes or dipoles.

One major class of these reactions is the [4+2] cycloaddition, or Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring. libretexts.org While less common than their oxo-carbonyl counterparts, thioamides can function as dienophiles. Similarly, in [3+2] dipolar cycloadditions, the thioamide can react with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides to generate five-membered heterocyclic rings. uchicago.edu For example, the reaction of electron-deficient 1,2,6-thiadiazine-1,1-dioxides (cyclic sulfamides) with nucleophilic azomethine ylides proceeds with high selectivity, demonstrating the utility of sulfur-containing systems in such cycloadditions. chemrxiv.org

Heterocycle annulation, the formation of a new ring fused to an existing one, is another key transformation. For this compound, reactions that involve both the ortho-benzyloxy group and the thioamide could lead to fused systems. A related transformation is seen in the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base, which can lead to a 3-aminobenzofuran product through intramolecular cyclization. nih.govmdpi.com Although this example involves an oxazoline (B21484) instead of a thioamide, it highlights a pathway where an ortho-benzyloxy group facilitates annulation. A similar strategy applied to a thioamide could potentially lead to benzothiophene (B83047) derivatives.

Table 2: Types of Cycloaddition Reactions Applicable to Thioamide-like Systems

| Reaction Type | Thioamide Role | Potential Dipole/Diene Partner | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Diene | Six-membered sulfur heterocycle | researchgate.netlibretexts.org |

| [3+2] Dipolar Cycloaddition | Dipolarophile | Azomethine Ylide, Nitrone, etc. | Five-membered sulfur heterocycle | uchicago.educhemrxiv.org |

Nucleophilic and Electrophilic Reactions at the Thioamide and Benzyloxy Centers

The reactivity of this compound is largely dictated by the nucleophilic and electrophilic characteristics of its functional groups.

Thioamide Center: The thioamide functional group is ambident, meaning it has both nucleophilic and electrophilic sites.

Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For example, the selective synthesis of imidazolines can be achieved through the nucleophilic addition of ethylenediamine (B42938) to a thiobenzamide (B147508) derivative. researchgate.net This type of reaction proceeds via attack at the thiocarbonyl carbon, followed by cyclization.

Sulfur Nucleophilicity: The sulfur atom is soft and nucleophilic, capable of reacting with soft electrophiles.

Benzyloxy Center: The benzyloxy group (-OCH₂Ph) also provides multiple sites for reaction.

Benzylic Anion Formation: The protons on the methylene (B1212753) bridge (the benzylic position) are acidic and can be deprotonated by a strong base, such as butyllithium, to form a nucleophilic benzyl (B1604629) anion. nih.govmdpi.com This carbanion is a key intermediate in the uchicago.edunih.gov-Wittig rearrangement, a process observed in related 2-(2-benzyloxy)aryl systems. mdpi.com

Nucleophilic Substitution: The benzyl group itself makes the molecule reactive towards both SN1 and SN2 nucleophilic substitution reactions, facilitated by the stabilization of the transition state or carbocation intermediate by the adjacent phenyl ring. spcmc.ac.in

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although this is generally less favored than reactions at the more activated benzylic position. xmu.edu.cn

Table 3: Reactive Centers and Potential Reactions

| Reactive Center | Character | Example Reaction | Reagent Type | Reference |

|---|---|---|---|---|

| Thiocarbonyl Carbon | Electrophilic | Addition-Cyclization | Amines (Nucleophiles) | researchgate.net |

| Thiocarbonyl Sulfur | Nucleophilic | Alkylation | Alkyl Halides (Electrophiles) | |

| Benzylic -CH₂- | Protic (forms nucleophilic anion) | Wittig Rearrangement | Strong Base (e.g., BuLi) | nih.govmdpi.com |

| Aromatic Ring (Benzyl) | Nucleophilic | Electrophilic Aromatic Substitution | Halogens, Nitrating agents (Electrophiles) | xmu.edu.cn |

Structural Modifications and Derivatization Strategies for Enhanced Functionality

Structural modification and derivatization are key strategies to fine-tune the chemical and biological properties of a lead compound. researchgate.net For this compound, these modifications can be targeted at the benzoyl ring, the benzyl group, or the thioamide functionality itself.

Derivatization of the thioamide group is another powerful approach. Thioamides can be converted into various other functional groups. As discussed in the oxidative transformations section, they can be converted to amides or serve as precursors to heterocycles like thiadiazoles. uchicago.eduresearchgate.net Additionally, the thioamide moiety can be used as a handle for derivatization with reagents designed to enhance detection in analytical methods like mass spectrometry. nih.gov For example, reagents can be synthesized that react with specific functional groups to introduce a readily ionizable tag, improving sensitivity. nih.gov

The benzyloxy group can also be the target of modification. While it often serves as a protecting group that can be removed via hydrogenolysis to reveal a phenol (B47542), organic-chemistry.org it can also be replaced with other ether linkages to alter properties like solubility and metabolic stability.

Table 4: Derivatization and Modification Strategies

| Target Moiety | Strategy | Example Modification | Purpose | Reference |

|---|---|---|---|---|

| Benzyl Group | Varying Substituents | Use of chloro- or fluoro-substituted benzyl chlorides in synthesis | Structure-Activity Relationship (SAR) studies | nih.gov |

| Thioamide Group | Functional Group Interconversion | Oxidation to an N-acyloxy-amide | Create new chemical entities | uchicago.edu |

| Thioamide Group | Heterocycle Synthesis | Oxidative coupling to form a 1,2,4-thiadiazole | Access to new heterocyclic scaffolds | researchgate.net |

| Benzyloxy Group | Deprotection | Cleavage to a phenol via hydrogenolysis | Unmasking a functional group | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy Benzothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of 2-(Benzyloxy)benzothioamide is expected to show distinct signals corresponding to the protons of the benzyloxy group and the substituted benzothioamide moiety.

The aromatic region of the spectrum would be complex, displaying signals for the nine protons of the two phenyl rings. The four protons on the benzothioamide ring and the five protons on the benzyl (B1604629) group's phenyl ring typically resonate in the range of δ 7.0-8.0 ppm. oregonstate.edu The exact chemical shifts and splitting patterns would be influenced by the electron-donating benzyloxy group and the electron-withdrawing thioamide group.

The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are expected to appear as a characteristic singlet at approximately δ 5.1-5.2 ppm, deshielded by the adjacent oxygen atom. ugm.ac.id The two protons of the primary thioamide group (-CSNH₂) are anticipated to appear as a broad singlet in the downfield region, typically between δ 7.5 and 9.5 ppm, with the exact shift being solvent and concentration-dependent due to hydrogen bonding.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thioamide (-CSNH₂) | 7.5 - 9.5 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets |

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show a distinct signal for each unique carbon atom.

The thioamide carbonyl carbon (C=S) is the most deshielded, expected to resonate significantly downfield, typically in the range of δ 190-210 ppm. rsc.org The aromatic carbons would appear in the δ 115-160 ppm region. oregonstate.eduwisc.edu The carbon attached to the oxygen (C-O) in the benzothioamide ring would be found around δ 155-160 ppm, while the carbon attached to the thioamide group would also be in the downfield portion of the aromatic region. The carbons of the benzyl group's phenyl ring would also resonate within this range. The methylene carbon (-OCH₂-) of the benzyloxy group is expected to appear around δ 70-77 ppm. ugm.ac.id

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thioamide (C=S) | 190 - 210 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (Ar-C) | 115 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the coupling networks within the two aromatic rings, helping to assign the signals of adjacent aromatic protons. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This would definitively link the proton signals of the methylene group and the aromatic rings to their corresponding carbon signals identified in the ¹³C NMR spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.illibretexts.org This is particularly useful for determining conformation. In this compound, a NOESY spectrum could show a correlation between the methylene protons and the proton at the adjacent position (position 3) on the benzothioamide ring, providing insight into the molecule's preferred spatial arrangement. youtube.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum displays characteristic absorption bands for different functional groups.

For this compound, the FT-IR spectrum would be expected to show N-H stretching vibrations for the primary thioamide group as two bands in the 3300-3100 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several sharp bands in the 1600-1450 cm⁻¹ region. The C-O ether stretching vibration is expected around 1250-1200 cm⁻¹. The thioamide C=S stretching band is typically weaker than a C=O band and can be found in the 1250-1020 cm⁻¹ region, sometimes coupled with other vibrations.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thioamide (-NH₂) | N-H Stretch | 3300 - 3100 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (Ar-O-CH₂) | C-O Stretch | 1250 - 1200 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that are strong in Raman are often weak in IR, and vice versa.

In the FT-Raman spectrum of this compound, the aromatic C=C ring stretching vibrations are expected to produce strong signals. The C=S stretching vibration, which can sometimes be difficult to assign definitively in IR due to its weakness and coupling, often gives a more intense and readily identifiable band in the Raman spectrum. acadpubl.eu Symmetric vibrations and bonds involving less polarizable atoms tend to be more Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and providing structural insights through the analysis of fragmentation patterns. For this compound, a compound with the molecular formula C₁₄H₁₃NOS, the expected monoisotopic mass is approximately 243.07 g/mol . The fragmentation patterns observed in mass spectra are crucial for confirming the connectivity of the benzyloxy, benzoyl, and thioamide moieties.

A key fragmentation pathway for compounds containing a benzyloxy group involves the cleavage of the benzylic C-O bond. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a tropylium ion, which is a common and characteristic peak in the mass spectra of benzyl-containing compounds. Another significant fragmentation would be the loss of the entire benzyloxy group.

While direct mass spectral data for this compound is not widely published, analysis of the closely related analog, 2-(Benzyloxy)benzamide (C₁₄H₁₃NO₂), provides valuable insights into expected fragmentation.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | m/z (predicted) | Structure/Origin |

| [M]⁺ | 243 | Molecular Ion |

| [M - SH]⁺ | 210 | Loss of a sulfhydryl radical |

| [C₇H₆SNO]⁺ | 152 | Cleavage of the O-CH₂ bond |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₇H₇]⁺ | 91 | Benzyl/Tropylium cation |

| [C₆H₅]⁺ | 77 | Phenyl cation from benzoyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound would typically be analyzed in positive ion mode, where it would be expected to form a protonated molecule, [M+H]⁺, with an m/z of approximately 244.08.

Collision-induced dissociation (CID) of the protonated molecule in the gas phase provides detailed structural information. The fragmentation of protonated benzyloxy-containing compounds often involves interactions between the benzyl group and other parts of the molecule. For instance, studies on protonated 2,4,6-tris(benzyloxy)-1,3,5-triazine have shown that fragmentation can involve benzyl-benzyl interactions and migration of a benzyl group prior to dissociation nih.gov.

For [this compound+H]⁺, key fragmentation pathways would likely include:

Loss of a neutral toluene molecule (C₇H₈): This can occur through rearrangement and elimination, a common pathway for benzyl ethers.

Formation of the benzyl cation (m/z 91): As one of the most stable carbocations, its presence is highly indicative of the benzyloxy group.

Cleavage to form a protonated thiobenzamide (B147508) fragment: This would provide evidence for the core structure.

The precise fragmentation pattern can be influenced by the collision energy applied during the MS/MS experiment nih.gov.

LC/MS Techniques for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for confirming the purity and identity of synthesized compounds like this compound.

A typical LC-MS analysis would involve a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. A C18 column is commonly used for the separation of moderately polar organic molecules. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like formic acid to aid in protonation for positive-ion ESI-MS researchgate.netnih.gov.

By monitoring the elution of the sample, a chromatogram is produced. For a pure sample of this compound, a single major peak at a specific retention time would be expected. The mass spectrometer would simultaneously record the mass spectrum of the eluting compound, confirming that the peak corresponds to the molecular weight of the target compound. The combination of a characteristic retention time and the correct mass-to-charge ratio provides a high degree of confidence in the identity and purity of the sample researchgate.net.

Table 2: Representative LC/MS Parameters for Analysis of this compound

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS Detector | ESI-Triple Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic rings (the benzoyl and benzyloxy moieties) and the thioamide C=S group. Aromatic compounds typically exhibit strong absorption bands in the UV region. For instance, benzene (B151609) shows absorption bands around 184 nm, 204 nm, and a weaker, structured band around 254 nm.

The presence of the thioamide group and the benzyloxy group as substituents on the benzoyl ring will influence the position and intensity of these absorption bands. The sulfur atom in the thioamide group has non-bonding electrons that can participate in n → π* transitions, which are typically weaker and appear at longer wavelengths than π → π* transitions. Conjugation between the phenyl ring and the thioamide group is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Table 3: Expected Electronic Transitions and Absorption Regions for this compound

| Electronic Transition | Chromophore | Expected Wavelength (λmax) Region |

| π → π | Phenyl rings, C=S | 200 - 300 nm |

| n → π | C=S | > 300 nm |

Computational and Theoretical Studies on this compound Remain Unexplored

Following a comprehensive search for scientific literature, it has been determined that specific computational chemistry and theoretical investigation studies focusing solely on the chemical compound This compound are not available in the public domain.

While the methodologies outlined for investigation—including Quantum Chemical Calculations like Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, as well as Molecular Modeling, Dynamics Simulations, and in silico Structure-Activity Relationship (SAR) prediction—are standard and widely applied in medicinal and computational chemistry, their specific application to this compound has not been documented in available research.

Searches have yielded studies on related classes of molecules, such as 2-(benzyloxy)benzamides and various benzimidazole (B57391) or benzothiazole (B30560) derivatives. nih.govnih.govnih.govmdpi.comresearchgate.net These studies successfully employ the requested computational techniques to elucidate molecular geometry, electronic structure, and potential biological interactions. nih.govjddtonline.infonih.gov For instance, research on benzimidazole derivatives has utilized DFT, molecular docking, and molecular dynamics simulations to investigate potential inhibitors for various biological targets. nih.govnih.gov Similarly, SAR studies have been conducted on benzyloxy derivatives to understand the relationship between their chemical structure and biological activity. nih.govresearchgate.net

However, the direct transfer of findings from these related but structurally distinct compounds to this compound would be scientifically inaccurate. The presence of a thioamide group in place of an amide or other functionalities would significantly alter the electronic and structural properties of the molecule, making such extrapolation unreliable.

Consequently, due to the absence of specific research data, the generation of a detailed and scientifically accurate article on the computational chemistry of this compound, complete with the required data tables and in-depth findings for each specified subsection, is not possible at this time. The scientific community has yet to publish theoretical investigations into this particular compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy Benzothioamide

In Silico Approaches to Structure-Activity Relationship (SAR) Prediction and Ligand Design

Ligand-Target Interactions through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to place a ligand (e.g., 2-(Benzyloxy)benzothioamide) into the binding site of a target protein. The primary goal is to identify plausible binding poses and characterize the key intermolecular interactions that stabilize the ligand-target complex.

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). Docking algorithms then explore a vast conformational space to find the optimal fit, which is evaluated using a scoring function. These studies can reveal several types of crucial interactions:

Hydrogen Bonds: These are critical for the specificity of ligand binding. For instance, in studies of benzamide (B126) derivatives, the amide group is often found to act as a hydrogen bond donor or acceptor with amino acid residues like glutamine, histidine, or serine in the active site of enzymes like cyclooxygenase-2 (COX-2). ukm.my

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings of the this compound scaffold are capable of forming significant hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) in the target's binding pocket. Such interactions are a common feature in the binding of benzimidazole (B57391) derivatives to targets like the epidermal growth factor receptor (EGFR). ukm.my

Pi-Pi Stacking: The aromatic rings in the benzyloxy and benzothioamide moieties can engage in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine, further anchoring the ligand in the active site.

By analyzing these interactions, researchers can build a detailed model of how this compound might bind to a specific biological target, providing a rationale for its potential biological activity.

Prediction of Binding Modes and Affinities

A direct output of molecular docking simulations is the prediction of the ligand's binding mode—its specific orientation and conformation within the active site. For a molecule like this compound, this would involve determining how the benzyloxy group and the thioamide group are spatially arranged to maximize favorable interactions. For example, studies on similar scaffolds often reveal that different parts of the molecule occupy distinct sub-pockets within the binding site. scispace.com

In addition to the binding pose, docking programs calculate a score that estimates the binding affinity, typically expressed in units of energy (e.g., kcal/mol). A lower (more negative) binding energy generally indicates a more stable and potentially more potent ligand-target interaction. This allows for the virtual screening of many compounds and the prioritization of those with the most promising binding characteristics for further experimental testing.

The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound against a protein target, based on findings for analogous compounds.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -8.5 | Tyr85, Phe210 | Pi-Pi Stacking |

| Enzyme A | -8.5 | Ser120 | Hydrogen Bond (with thioamide group) |

| Enzyme A | -8.5 | Leu90, Val115 | Hydrophobic Interaction |

| Receptor B | -7.2 | Arg150 | Hydrogen Bond (with benzyloxy oxygen) |

| Receptor B | -7.2 | Trp145 | Pi-Pi Stacking |

| Receptor B | -7.2 | Ile100, Ala102 | Hydrophobic Interaction |

These computational predictions are invaluable for generating hypotheses about a compound's mechanism of action. For instance, if docking studies predict that this compound binds strongly to the active site of a particular enzyme, it suggests that the compound may act as an inhibitor of that enzyme. Such findings from computational studies provide a strong foundation for subsequent experimental validation through in vitro and in vivo assays.

Advanced Analytical Methodologies for 2 Benzyloxy Benzothioamide in Research Settings

Method Development and Validation for Research Purity and Quantification

Method development and validation are integral processes that ensure an analytical procedure is suitable for its intended purpose. For 2-(Benzyloxy)benzothioamide, this involves establishing methods to accurately determine its purity after synthesis and to quantify it in solution. Validation is performed according to established guidelines, which assess parameters such as accuracy, precision, specificity, linearity, and robustness.

Chromatography is a cornerstone of pharmaceutical and chemical analysis due to its high resolving power.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a principal technique for the analysis of moderately polar organic compounds like this compound. The method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase and their solubility in a polar mobile phase.

A hypothetical RP-HPLC method for this compound could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection would likely be performed using a UV-Vis detector set at a wavelength where the aromatic chromophores of the molecule exhibit strong absorbance.

Method validation would involve a series of experiments to confirm its performance characteristics.

Linearity: A calibration curve is generated by analyzing a series of standard solutions of this compound at different concentrations. The linear relationship between peak area and concentration demonstrates the method's ability to provide quantitative results.

Precision: The precision is evaluated by repeatedly analyzing a single sample. Intraday and interday precision studies assess the method's reproducibility over short and long periods.

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of this compound standard and measuring the recovery.

Interactive Table 1: Hypothetical HPLC Method Validation Data for this compound

Gas Chromatography (GC)

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. While this compound may have a relatively high boiling point, GC analysis is feasible with appropriate instrumental parameters. A high-temperature capillary column, such as one with a phenyl polysiloxane stationary phase, would be suitable. Temperature programming, where the column temperature is gradually increased, would be necessary to ensure the elution of the compound. A flame ionization detector (FID) would provide sensitive detection.

Validation of a GC method would follow similar principles to HPLC, ensuring its linearity, precision, and accuracy for the quantification of this compound and its potential volatile impurities.

Interactive Table 2: Illustrative GC Method Parameters for this compound Analysis

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds containing chromophores. The presence of aromatic rings and the thioamide group in this compound allows it to absorb light in the UV region.

The method involves measuring the absorbance of solutions of the compound at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus the concentration of a series of standard solutions. According to the Beer-Lambert law, this relationship should be linear within a certain concentration range. This technique is particularly useful for rapid quantification in applications like dissolution studies or reaction monitoring, provided there are no interfering substances that absorb at the same wavelength.

Interactive Table 3: Example of a UV-Vis Spectrophotometric Calibration Curve for this compound

Quality by Design (QbD) Principles in Analytical Method Development for Chemical Research

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes understanding of the method and process, based on sound science and quality risk management. When applied to analytical methods, it is termed Analytical QbD (AQbD). The goal of AQbD is to build quality, robustness, and reliability into the analytical method from the outset.

The AQbD process involves several key stages:

Analytical Target Profile (ATP) Definition : This first step involves defining the goals of the analytical method. For this compound, an ATP might be "to develop an HPLC method to accurately quantify this compound in a reaction mixture with a precision of less than 2% RSD and an accuracy between 98-102%."

Critical Quality Attribute (CQA) Identification : CQAs are the performance characteristics of the method that must be controlled to ensure it meets the ATP. For an HPLC method, CQAs include specificity, linearity, accuracy, and precision.

Risk Assessment : This stage identifies potential variables in the method that could impact the CQAs. Tools such as fishbone diagrams or Failure Mode and Effects Analysis (FMEA) can be used. For an HPLC method, critical method variables could include mobile phase composition, pH, column temperature, flow rate, and wavelength of detection.

Method Optimization through Design of Experiments (DoE) : DoE is a powerful statistical tool used to systematically explore the effects of the identified critical variables on the method's performance. By varying multiple factors simultaneously, a comprehensive understanding of the method is gained. This allows for the establishment of a "Design Space" or a Method Operable Design Region (MODR)—a multidimensional space where the method is known to perform robustly.

Control Strategy and Continuous Improvement : A control strategy is developed to ensure the method consistently operates within the Design Space. This includes defining the final method parameters, setting system suitability criteria, and establishing protocols for monitoring method performance over its lifecycle, allowing for continuous improvement.

The application of AQbD principles ensures the development of a well-understood, robust, and flexible analytical method for this compound, capable of providing consistently reliable data throughout the research and development lifecycle.

Interactive Table 4: Application of AQbD to HPLC Method Development for this compound

Q & A

Q. How does hydrogen bonding between the thioamide and benzyloxy groups affect solid-state packing?

- Answer : X-ray crystallography reveals intermolecular S···O interactions (2.8–3.2 Å), stabilizing crystal lattices. Thermal analysis (DSC/TGA) shows melting points correlate with packing efficiency. Modifying the benzyloxy group’s electron density (e.g., para-NO₂ substitution) disrupts H-bonding, reducing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。